3-Fluoro-3-methylbutan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

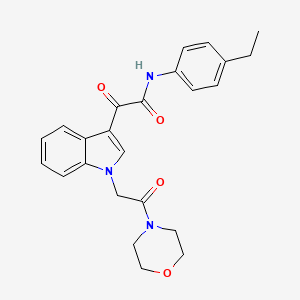

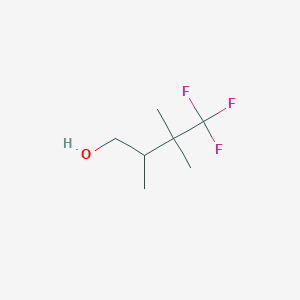

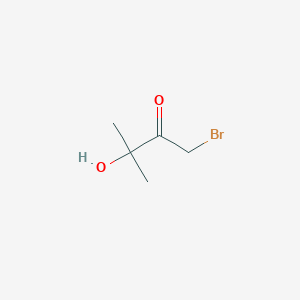

3-Fluoro-3-methylbutan-2-one is an organic compound with the molecular formula C5H9FO . It is a derivative of 3-Methylbutan-2-one , which is a colorless liquid with a pleasant odor .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-carbon chain with a ketone functional group at the second carbon and a fluorine atom at the third carbon . The presence of the fluorine atom likely imparts unique properties to this compound compared to its non-fluorinated counterpart.Physical and Chemical Properties Analysis

This compound is a colorless liquid . It is less dense than water and may be toxic by inhalation and skin absorption . It is also highly flammable and soluble in water .Applications De Recherche Scientifique

Optical Properties and Atomic Dimensions

3-Fluoro-3-methylbutan-2-one's optical properties have been explored in research. In a study focusing on the optical rotation and atomic dimensions of halogenated methylbutanes, which include compounds similar to this compound, detailed values of optical rotation, specific gravity, refractive index, and boiling point were determined. This research classifies the active forms of these compounds and establishes a relationship between molecular rotations and atomic radii, highlighting the significance of this compound in understanding these relationships (Brauns, 1937).

Structural Studies and Crystallography

The structural properties of compounds related to this compound have been examined. For instance, a study on 5-Fluoro-1-(3-metylbutanoyl)pyrimidine-2,4(1H,3H)-dione, which contains a similar structural group, provides insights into the coplanar arrangement of certain groups and the intermolecular interactions within the crystal structure. Such research is crucial for understanding the molecular and crystallographic characteristics of related compounds (Lehmler & Parkin, 2008).

Chemical Reactions and Synthesis

The compound has been involved in studies concerning chemical reactions and synthesis. For example, research on the 1,3-dipolar cycloaddition of diazomethane to 2-fluoro-3-methylbutadiene, a compound structurally related to this compound, demonstrates the selective involvement of double bonds in forming pyrazolines and cyclopropanes. This study offers valuable insights into the reactivity and potential applications in synthetic chemistry (Guseva et al., 2004).

Application in Material Science

In the field of materials science, derivatives of this compound have been studied. A notable example is the investigation of fluorinated chromenes synthesized from 2-fluoro-1,1-dimethoxy-3-methylbut-2-ene, which is closely related to this compound. Such studies contribute to the understanding of novel materials and their potential applications, especially in the context of fluorinated compounds (Camps et al., 1980).

Safety and Hazards

3-Fluoro-3-methylbutan-2-one is highly flammable and may be toxic by inhalation and skin absorption . It is irritating to the eyes, nose, throat, upper respiratory tract, and skin . In case of a spill or leak, the area should be isolated and evacuated . In case of fire, water spray, fog, or alcohol-resistant foam should be used .

Propriétés

IUPAC Name |

3-fluoro-3-methylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c1-4(7)5(2,3)6/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPJPIBQBIHZJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2430765.png)

![4-(tert-butyl)-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2430768.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2430780.png)

![3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid](/img/structure/B2430784.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2430785.png)